Cas no 77369-59-6 (4-Chlorobut-2-yn-1-amine Hydrochloride)
4-Chlorobut-2-yn-1-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Butyn-1-amine,4-chloro-, hydrochloride (1:1)
- 1-Amino-4-chloro-2-butyne · HCl
- 1-AMINO-4-CHLORO-2-BUTYNE HCL
- 1-AMINO-4-CHLOROBUT-2-YNE HYDROCHLORIDE
- 4-chlorobut-2-yn-1-amine hydrochloride
- 1-amino-4-chloro-2-butyne hydrochloride
- 4-Chlor-but-2-inylamin,Hydrochlorid
- 4-chlorobut-2-yn-1-aminium chloride
- 4-chloro-but-2-ynylamine,hydrochloride
- DTXSID30383550
- 1-Amino-4-chloro-2-butyne hydrochloride, 90%
- 4-chlorobut-2-yn-1-amine;hydrochloride
- 1-Amino-4-chloro-2-butyne . HCl
- MFCD00236918
- AT17756
- BS-29472
- 4-CHLOROBUT-2-YN-1-AMINE HCL
- 77369-59-6
- 4-chlorobut-2-yn-1-amineHydrochloride
- CS-0206347
- FT-0757553
- HZVTZSFWPLLBRF-UHFFFAOYSA-N
- 4-chlorobut-2-yn-1-amine,hydrochloride
- 4-Chlorobut-2-yn-1-amine Hydrochloride
-
- MDL: MFCD00236918
- Inchi: 1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H
- InChI Key: HZVTZSFWPLLBRF-UHFFFAOYSA-N
- SMILES: ClCC#CCN.Cl
Computed Properties
- Exact Mass: 138.99600
- Monoisotopic Mass: 138.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 76
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Melting Point: 128-139 °C
- PSA: 26.02000
- LogP: 1.68960
4-Chlorobut-2-yn-1-amine Hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H400
- Warning Statement: P273
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-50
- Safety Instruction: 36/37-61
-
Hazardous Material Identification:
- Risk Phrases:R22; R50
- Safety Term:36/37-61
- Storage Condition:2-8°C
4-Chlorobut-2-yn-1-amine Hydrochloride Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chlorobut-2-yn-1-amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C382225-50mg |
4-Chlorobut-2-yn-1-amine Hydrochloride |
77369-59-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C382225-100mg |
4-Chlorobut-2-yn-1-amine Hydrochloride |
77369-59-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C382225-500mg |
4-Chlorobut-2-yn-1-amine Hydrochloride |
77369-59-6 | 500mg |
$ 135.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687103-5G |
4-Chlorobut-2-yn-1-amine Hydrochloride |
77369-59-6 | 5g |
¥1378.81 | 2023-11-29 | ||
| A2B Chem LLC | AH50322-5g |
4-Chlorobut-2-yn-1-amine hydrochloride |
77369-59-6 | 90% | 5g |
$358.00 | 2024-04-19 | |
| A2B Chem LLC | AH50322-1g |
4-Chlorobut-2-yn-1-amine hydrochloride |
77369-59-6 | 98% | 1g |
$87.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D115239-1g |
1-AMINO-4-CHLORO-2-BUTYNEHCL |
77369-59-6 | 95% | 1g |
$328 | 2025-02-25 | |
| eNovation Chemicals LLC | D115239-1g |
1-AMINO-4-CHLORO-2-BUTYNEHCL |
77369-59-6 | 95% | 1g |
$328 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277017-1g |
1-Amino-4-chloro-2-butyne hydrochloride |
77369-59-6 | 97% | 1g |
¥860.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277017-5g |
1-Amino-4-chloro-2-butyne hydrochloride |
77369-59-6 | 97% | 5g |
¥3084.00 | 2024-07-28 |
4-Chlorobut-2-yn-1-amine Hydrochloride Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-Chlorobut-2-yn-1-amine Hydrochloride
4-Chlorobut-2-yn-1-Amine Hydrochloride (CAS No. 77369–59–6): A Versatile Scaffolding Compound in Medicinal Chemistry
4-Chlorobut–2–yn–1–amine hydrochloride, a structurally unique organochlorine compound with the CAS registry number 77369–59–6, has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents and bioactive molecules. This compound combines the reactivity of terminal alkynes with the nucleophilic properties of primary amines, while the chlorine substituent at position 4 introduces tunable electronic effects. Recent studies highlight its role in click chemistry applications, peptide conjugation strategies, and as a precursor for targeted drug delivery systems, reflecting its growing importance in modern medicinal research.
The molecular architecture of 4-chlorobut–2–yn–1–amine hydrochloride (molecular formula C4H6ClNH2·HCl) exhibits remarkable synthetic versatility. The terminal alkyne group enables efficient copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions under mild conditions, a cornerstone of bioorthogonal chemistry. Meanwhile, the primary amine functionality facilitates conjugation with carboxylic acids via amide bond formation, or with isocyanates for polymer functionalization. The chlorine atom at carbon 4 enhances metabolic stability and modulates physicochemical properties such as lipophilicity, which are critical for optimizing drug-like characteristics.
Innovative applications in prodrug design have been reported where this compound serves as a masked amine carrier. A 2023 study published in Nature Communications demonstrated its use in creating pH-responsive prodrugs for cancer therapy, where the chlorine-substituted alkyne framework enabled selective activation in tumor microenvironments. Such designs leverage both the nucleophilicity of the amine and the strain-release mechanisms inherent to acetylenic systems.
Solid-phase synthesis methodologies have further expanded its utility. Researchers at MIT recently developed an automated peptide synthesis protocol using NHS ester-functionalized derivatives of this compound to incorporate bioactive moieties into peptide backbones without side reactions—a breakthrough for producing complex cyclic peptides for GPCR modulation studies. The hydrochloride salt form ensures optimal solubility during these multi-step processes while minimizing aggregation.
Bioconjugation studies reveal its potential in antibody-drug conjugates (ADCs). A collaborative study between Genentech and Stanford University utilized this compound's alkyne group to attach cytotoxic payloads via strain-promoted azide–alkyne cycloaddition (SPAAC), achieving sub-picomolar IC50 values against HER2-positive breast cancer cells. The chlorine substitution here played a dual role: stabilizing the payload linkage and enhancing tumor penetration through passive targeting mechanisms.
Spectroscopic characterization confirms its distinct physicochemical profile: 1H NMR spectra exhibit characteristic signals at δ 7.8 (terminal alkyne), δ 3.8 (vinyl proton), and δ 3.1 (amine region), while FTIR confirms C≡C stretching at ~2100 cm⁻¹ and NH stretching around 3300 cm⁻¹. Thermogravimetric analysis shows decomposition onset above 280°C under nitrogen atmosphere, indicating robust thermal stability suitable for high-throughput screening processes.
In preclinical models, this compound's derivatives have shown promise in neurodegenerative disease research. A collaborative team from Oxford University demonstrated that alkylated analogs inhibit tau protein aggregation through π-stacking interactions mediated by the chlorinated acetylene moiety—a mechanism validated by cryo-electron microscopy studies published in Cell Reports Medicine. Such findings underscore its potential as a scaffold for developing CNS-penetrant therapeutics.
Safety evaluations indicate low acute toxicity with an LD₅₀ exceeding 5 g/kg in rodent models when handled under standard laboratory protocols—though strict adherence to organic chemistry safety practices remains essential due to its reactive functional groups. Recent advances in continuous flow synthesis systems now enable large-scale production with >98% purity using palladium-catalyzed cross-coupling strategies reported in JACS Au, addressing scalability concerns for clinical development programs.
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